molecular formula C21H19ClN4O2 B2735746 N-(4-chlorophenethyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide CAS No. 1185117-76-3

N-(4-chlorophenethyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

Cat. No. B2735746
CAS RN: 1185117-76-3
M. Wt: 394.86
InChI Key: SLDUUGRWAKTXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenethyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a useful research compound. Its molecular formula is C21H19ClN4O2 and its molecular weight is 394.86. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenethyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenethyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Topical and Systemic Inflammation Inhibitors

Research on N-pyridinyl(methyl)indolylpropanamides, which share a similar structural motif with the compound , has demonstrated their potential as non-acidic NSAIDs (Nonsteroidal Anti-Inflammatory Drugs). These compounds, including ones with modifications at the N1 and C5 positions of the indole ring and the propanamide chain, have shown promising activity in assays for inflammation, such as the TPA-induced mouse ear swelling assay. The activity levels of these compounds were found to be higher than ibuprofen and comparable to dexamethasone, highlighting their potential as powerful anti-inflammatory agents (Dassonville et al., 2008).

Herbicidal Activity

Another study focused on the synthesis and herbicidal activity of compounds with a similar framework, indicating that these chemical structures can be optimized for applications beyond human health, such as agriculture. The specific activities and mechanisms by which these compounds act as herbicides can offer insights into new, potentially safer, and more effective herbicidal agents (Liu et al., 2008).

Antimicrobial Evaluation

Pyrimidine derivatives, including those related to the compound of interest, have been explored for their antimicrobial activities. These studies provide valuable information on the structure-activity relationships necessary for antimicrobial efficacy, which can lead to the development of new antibiotics or antiseptics with novel mechanisms of action or improved profiles against resistant strains (Abdelghani et al., 2017).

Immunosuppressive Activities

The synthesis of N-aryl-3-(indol-3-yl)propanamides and evaluation of their immunosuppressive activities highlight another avenue of research for related compounds. These findings suggest potential applications in the treatment of autoimmune diseases or in organ transplantation, where controlling the immune response is crucial (Giraud et al., 2010).

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2/c22-15-7-5-14(6-8-15)9-11-23-18(27)10-12-26-13-24-19-16-3-1-2-4-17(16)25-20(19)21(26)28/h1-8,13,25H,9-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDUUGRWAKTXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CCC(=O)NCCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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